1-(2-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2-Chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chlorobenzyl group, a methylquinoline moiety, and a pyridine-2-one ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridine-2-one ring. This can be achieved through a cyclization reaction of an appropriate precursor, such as a β-ketoester, under acidic or basic conditions. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, where 2-chlorobenzyl chloride reacts with the pyridine-2-one ring. Finally, the quinoline moiety is attached through a coupling reaction with 2-methylquinoline.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine-2-one ring can be oxidized to form pyridine-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Pyridine-2,3-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted pyridine-2-one derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: The compound may have applications in drug discovery, particularly in the development of new treatments for diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
This compound is unique due to its specific structural features, such as the chlorobenzyl group and the methylquinoline moiety. Similar compounds might include other pyridine-2-one derivatives or quinoline-based molecules, but the presence of the chlorobenzyl group sets it apart. These similar compounds may have different biological activities or chemical properties, making the comparison valuable for understanding its uniqueness.
Comparison with Similar Compounds
Pyridine-2-one derivatives
Quinoline-based molecules
Chlorobenzyl-substituted compounds
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-13-21(17-8-3-5-11-20(17)25-15)26-22(28)18-9-6-12-27(23(18)29)14-16-7-2-4-10-19(16)24/h2-13H,14H2,1H3,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQWTPZUOUKLOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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